molecular formula C9H6N2O4 B1660609 3-amino-6-nitro-2H-chromen-2-one CAS No. 79892-85-6

3-amino-6-nitro-2H-chromen-2-one

Cat. No.: B1660609
CAS No.: 79892-85-6
M. Wt: 206.15 g/mol
InChI Key: JQARZSMORFTYHY-UHFFFAOYSA-N
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Description

3-amino-6-nitro-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. This compound is characterized by the presence of an amino group at the third position, a hydroxy(oxido)amino group at the sixth position, and a chromen-2-one core structure. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Addition of the hydroxy(oxido)amino group: This step involves the oxidation of a hydroxyamino precursor to form the hydroxy(oxido)amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.

Scientific Research Applications

3-amino-6-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy(oxido)amino group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-methoxypyridazine: Similar in structure but with a methoxy group instead of the hydroxy(oxido)amino group.

    3-Amino-6-hydroxy-tyrosine: Contains a hydroxy group but lacks the chromenone core.

Uniqueness

3-amino-6-nitro-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxy(oxido)amino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

79892-85-6

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

3-amino-6-nitrochromen-2-one

InChI

InChI=1S/C9H6N2O4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H,10H2

InChI Key

JQARZSMORFTYHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N

79892-85-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

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